2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring, a sulfanyl group, and a hydrazide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with 4-(methylsulfanyl)benzaldehyde to form the corresponding Schiff base. This intermediate is subsequently treated with acetohydrazide under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Limited applications, but potential use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and hydrazide moieties. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
Uniqueness
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C24H22N4OS2 |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4OS2/c1-30-20-13-11-18(12-14-20)15-25-27-23(29)17-31-24-26-21-9-5-6-10-22(21)28(24)16-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+ |
InChI Key |
HJGRXMXXSYLGKC-MFKUBSTISA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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